molecular formula C17H15N3OS B2597323 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide CAS No. 155674-02-5

2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide

Cat. No. B2597323
CAS RN: 155674-02-5
M. Wt: 309.39
InChI Key: SHRXLMZDDYPFHY-UHFFFAOYSA-N
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Description

“2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide” is a versatile compound that has gained interest in the scientific community due to its unique physical and chemical properties. It is a derivative of quinazoline, a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H15N3OS. It is a derivative of quinazoline, which is a privileged class of nitrogen-containing heterocyclic scaffolds .

Scientific Research Applications

Antitumor Potential

A novel series of compounds, including 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide, were designed, synthesized, and evaluated for their antitumor activity. Remarkably, one compound demonstrated broad-spectrum antitumor activity, surpassing the known drug 5-FU in effectiveness against various cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Molecular docking studies suggested a similar binding mode to erlotinib, indicating a potential mechanism of action through the ATP binding site of EGFR-TK (Ibrahim A. Al-Suwaidan et al., 2013).

Acute Myeloid Leukemia (AML) Target

2-(Quinazolin-4-ylthio)thiazole derivatives, particularly optimized for anti-AML activity, led to the discovery of compounds with significantly increased potency against FLT3-driven AML MV4-11 cells. In vivo studies of one such compound showed complete tumor regression without evident toxicity in an MV4-11 xenograft mouse model, highlighting its potential as a therapeutic agent against AML (Wei‐Wei Li et al., 2012).

Synthesis and Evaluation of Analogues

Another study focused on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for antitumor activity. Some compounds exhibited significant broad-spectrum antitumor activity, with one being particularly potent against CNS, renal, and breast cancer cell lines. This study also involved molecular docking to predict the interaction with ATP binding sites of key enzymes, suggesting mechanisms of action that could be explored for targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

Future Directions

Quinazoline derivatives, such as “2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide”, continue to be a significant target in medicinal chemistry due to their diverse physiological significance and pharmacological applications . Future research may focus on further exploring the biological activities of these compounds and developing novel antibiotics to treat resistant bacterial strains .

properties

IUPAC Name

N-(4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)20-16(21)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRXLMZDDYPFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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